2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide
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Overview
Description
KYS-05057 is a small molecular compound with the chemical formula C32H33N5O3S. It is known for its role as an inhibitor of voltage-dependent T-type calcium channels, specifically targeting the alpha-1G subunit . This compound has been investigated for its potential therapeutic applications, particularly in the treatment of chronic pain and other neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KYS-05057 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the quinazoline core through a cyclization reaction.
- Introduction of the dimethylamino group via nucleophilic substitution.
- Attachment of the phenyl and benzyl groups through Friedel-Crafts alkylation.
- Sulfonation to introduce the sulfonamido group.
Industrial Production Methods: Industrial production of KYS-05057 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: KYS-05057 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a research tool to study the inhibition of T-type calcium channels.
Biology: Investigated for its effects on cellular calcium signaling and its role in modulating neuronal activity.
Medicine: Explored as a potential therapeutic agent for chronic pain, epilepsy, and other neurological disorders.
Industry: Potential applications in the development of new analgesic drugs and other pharmaceuticals
Mechanism of Action
KYS-05057 exerts its effects by inhibiting voltage-dependent T-type calcium channels, specifically the alpha-1G subunit. This inhibition reduces the influx of calcium ions into neurons, thereby modulating neuronal excitability and reducing pain signaling. The compound mediates a hyperpolarizing shift in the half-inactivation potential of the channels, leading to decreased channel activity .
Comparison with Similar Compounds
KYS-05090S: Another T-type calcium channel blocker with similar analgesic effects.
KYS-05064: A compound with a similar structure but different potency and selectivity.
KYS-05077: A related compound with a different inhibitory profile.
Uniqueness: KYS-05057 is unique due to its specific targeting of the alpha-1G subunit of T-type calcium channels and its potent inhibitory effects. Compared to other similar compounds, KYS-05057 has shown a higher affinity and efficacy in reducing calcium influx and modulating neuronal activity .
Properties
Molecular Formula |
C32H33N5O3S |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-3-phenyl-4H-quinazolin-4-yl]-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide |
InChI |
InChI=1S/C32H33N5O3S/c1-23-13-19-27(20-14-23)41(39,40)35-25-17-15-24(16-18-25)22-33-31(38)21-30-28-11-7-8-12-29(28)34-32(36(2)3)37(30)26-9-5-4-6-10-26/h4-20,30,35H,21-22H2,1-3H3,(H,33,38) |
InChI Key |
BUARRUHMMCHOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CNC(=O)CC3C4=CC=CC=C4N=C(N3C5=CC=CC=C5)N(C)C |
Origin of Product |
United States |
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